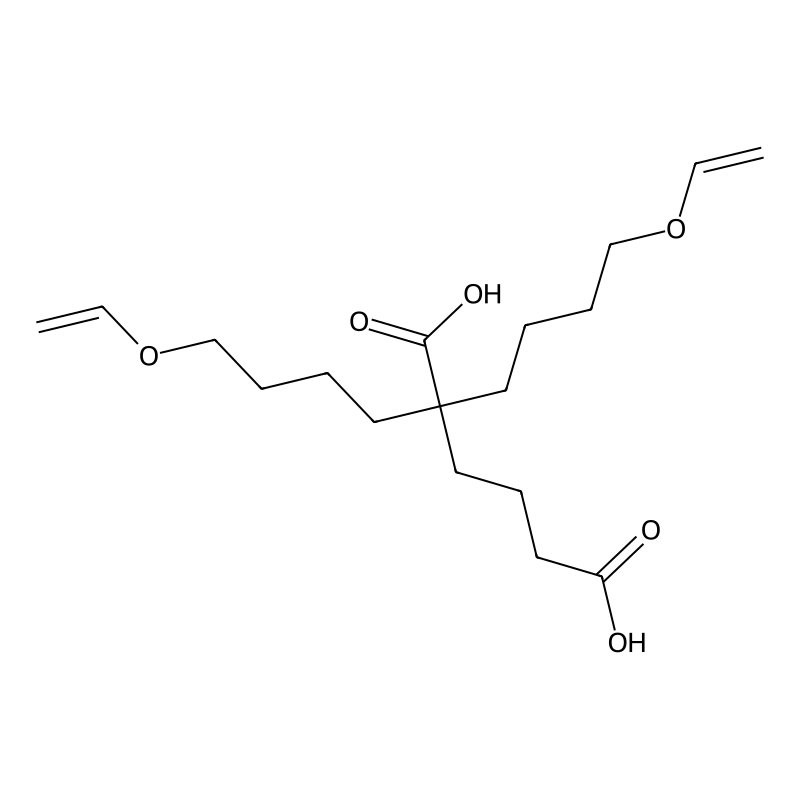

2,2-bis(4-ethenoxybutyl)hexanedioic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2-bis(4-ethenoxybutyl)hexanedioic acid is a complex organic compound characterized by its unique structure and functional groups. Its molecular formula is , and it features a hexanedioic acid backbone with two 4-ethenoxybutyl substituents. This compound is notable for its potential applications in various fields, including materials science and biochemistry.

The chemical behavior of 2,2-bis(4-ethenoxybutyl)hexanedioic acid involves several types of reactions:

- Esterification: This compound can undergo esterification reactions, where it reacts with alcohols to form esters. The presence of the hexanedioic acid moiety allows it to form diesters under suitable conditions.

- Polymerization: The ethenoxy groups can participate in polymerization reactions, leading to the formation of larger polymeric structures.

- Hydrolysis: In aqueous environments, the ester bonds can be hydrolyzed back into the corresponding acid and alcohol.

These reactions are essential for modifying the compound's properties for specific applications.

The synthesis of 2,2-bis(4-ethenoxybutyl)hexanedioic acid can be achieved through several methods:

- Esterification Reaction:

- React hexanedioic acid with 4-ethenoxybutanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- Remove water formed during the reaction to drive the equilibrium towards ester formation.

- Direct Coupling:

- Utilize coupling agents to facilitate the reaction between hexanedioic acid and 4-ethenoxybutanol, promoting the formation of the desired ester linkage.

- Polymerization Techniques:

- Employ radical polymerization methods if a polymeric form is desired, using appropriate initiators to initiate the reaction between the ethenoxy groups.

These methods can be optimized based on desired yields and purity levels.

2,2-bis(4-ethenoxybutyl)hexanedioic acid has potential applications in various domains:

- Polymer Industry: It can be used as a monomer or additive in the production of polymers and copolymers with enhanced properties.

- Coatings: The compound may serve as a component in protective coatings due to its potential chemical resistance.

- Adhesives: Its structural characteristics could make it suitable for use in adhesives that require flexibility and durability.

Several compounds share structural similarities with 2,2-bis(4-ethenoxybutyl)hexanedioic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Hexanedioic Acid | Dicarboxylic acid without ethylene groups | Simpler structure; used as a building block |

| Diethyl Adipate | Diester of hexanedioic acid | Primarily used as a plasticizer |

| Poly(ethylene glycol) diacrylate | Polymeric structure with acrylate functionality | High versatility in polymer applications |

Uniqueness

2,2-bis(4-ethenoxybutyl)hexanedioic acid stands out due to its dual ethenoxy substituents that allow for unique reactivity patterns not present in simpler analogues like hexanedioic acid or diethyl adipate. Its potential for polymerization and modification makes it particularly valuable in advanced material science applications.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.